Molecular Weight and Lipophilicity Differentiation from Halogenated Analogs
The 3-methoxy substitution yields a molecular weight (343.4 g/mol) that is lower than the 4-chlorophenyl analog (347.8 g/mol) and the 4-fluorophenyl analog (347.4 g/mol predicted), offering a smaller, potentially more ligand-efficient starting point for optimization . The methoxy group also introduces a hydrogen-bond acceptor not present in halogenated analogs, which can enhance aqueous solubility and modify CYP450 inhibition profiles relative to more lipophilic halogenated congeners [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 343.4 g/mol; HBA count: 6 |
| Comparator Or Baseline | N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS 647030-53-3) MW 347.8 g/mol; HBA count: 5 |
| Quantified Difference | ∆MW = 4.4 g/mol lower; +1 HBA |
| Conditions | Calculated from standard molecular formulas; HBA count based on atom type analysis |
Why This Matters
Lower molecular weight and additional hydrogen-bond acceptor capacity favor improved solubility and reduced lipophilicity-driven off-target risks, critical factors in selecting a lead scaffold for further optimization.
- [1] Jones CD, Andrews DM, Barker AJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(24):6486-9. PMID: 18986805. View Source
